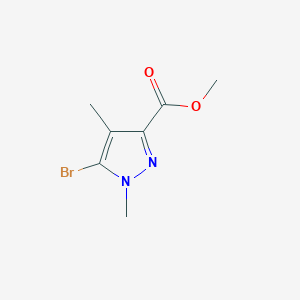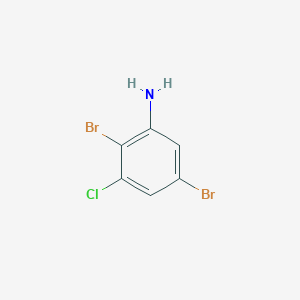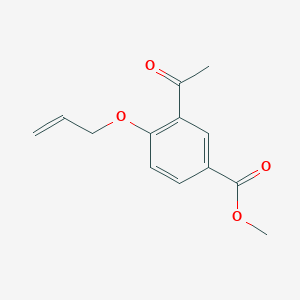
Methyl 3-acetyl-4-(allyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-4-(allyloxy)benzoate is an organic compound with the molecular formula C13H14O4. It is a derivative of benzoic acid and features both acetyl and allyloxy functional groups. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate typically involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The allyloxy group is introduced through an etherification reaction using allyl bromide and a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetyl-4-(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: 3-acetyl-4-carboxybenzoic acid.
Reduction: Methyl 3-acetyl-4-(hydroxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-4-(allyloxy)benzoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-acetyl-4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The allyloxy group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-acetyl-4-hydroxybenzoate
- Methyl 3-acetyl-4-methoxybenzoate
- Methyl 3-acetyl-4-ethoxybenzoate
Uniqueness
Methyl 3-acetyl-4-(allyloxy)benzoate is unique due to the presence of the allyloxy group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 3-acetyl-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H14O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h4-6,8H,1,7H2,2-3H3 |
InChI-Schlüssel |
MDHXASZLOVFHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
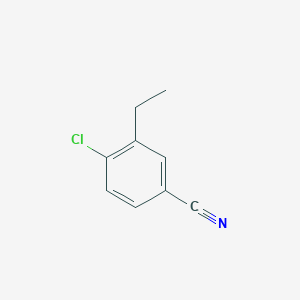
![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)



![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
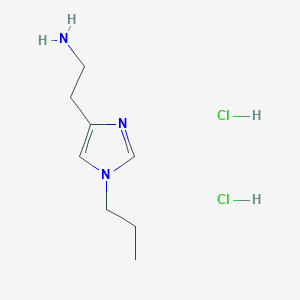
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)
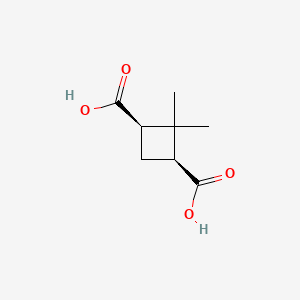

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
